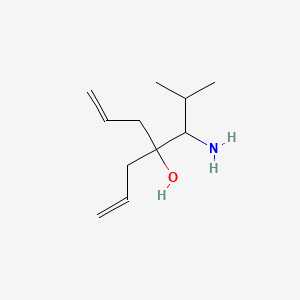

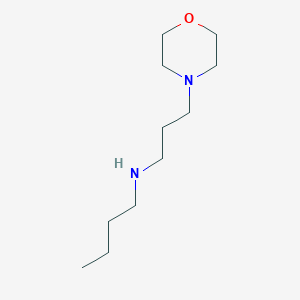

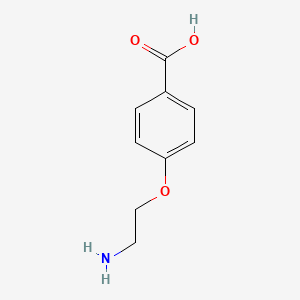

Butyl-(3-morpholin-4-yl-propyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Butyl-(3-morpholin-4-yl-propyl)-amine is a chemical compound that is part of a broader class of morpholine derivatives. These compounds are known for their utility in various chemical reactions and have potential applications in medicinal chemistry due to their biological activity. The morpholine moiety is a common feature in pharmaceuticals and agrochemicals, and its derivatives are often explored for their potential as intermediates in organic synthesis and as bioactive compounds.

Synthesis Analysis

The synthesis of morpholine derivatives, such as Butyl-(3-morpholin-4-yl-propyl)-amine, often involves multi-step reactions that may include amination, cyclization, and alkylation steps. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, a related compound, was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine. This latter intermediate was prepared from 2,6-difluorobenzonitrile by amination with morpholine followed by cyclization with hydrazine hydrate . Although the specific synthesis of Butyl-(3-morpholin-4-yl-propyl)-amine is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of the morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms. The crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined to belong to the monoclinic system with specific cell parameters . This information is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Morpholine derivatives are versatile in chemical reactions. For example, morpholine ketene aminal has been used in iridium-catalyzed asymmetric allylic alkylation reactions as a surrogate for amide enolates. This approach allows for the preparation of γ,δ-unsaturated β-substituted morpholine amides with high enantiomeric excess . The products of such reactions can be further elaborated into various functional groups, including amines, ketones, or acyl silanes, showcasing the synthetic utility of morpholine derivatives in complex organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives like Butyl-(3-morpholin-4-yl-propyl)-amine are influenced by the morpholine ring and the substituents attached to it. These properties include solubility, boiling and melting points, and stability, which are important for their handling and application in chemical reactions. The biological activity of these compounds, such as their inhibition of cancer cell proliferation, is also a significant aspect of their chemical properties . However, the specific physical and chemical properties of Butyl-(3-morpholin-4-yl-propyl)-amine are not detailed in the provided papers, and further experimental data would be required for a comprehensive analysis.

Applications De Recherche Scientifique

- Specific Scientific Field : Chemistry .

- Summary of the Application : “Butyl-(3-morpholin-4-yl-propyl)-amine” has been used in the synthesis of water-soluble branched polyesters and their copper (II) complexes . These polyesters contain 3- (morpholin-4-yl)propionate fragments in the terminal position .

- Methods of Application or Experimental Procedures : The degree of functionalization of the polyesters with aminopropylmorpholine is 56% . In another study, the degree of functionalization of the polyesters with morpholine increases in going from the second (56%) to third generation (68%) .

- Results or Outcomes : The synthesized polyesters are water-soluble and have been used to obtain their copper (II) complexes .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3-morpholin-4-ylpropyl)butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-2-3-5-12-6-4-7-13-8-10-14-11-9-13/h12H,2-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXNXBGZWQGAMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCN1CCOCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389974 |

Source

|

| Record name | Butyl-(3-morpholin-4-yl-propyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl-(3-morpholin-4-yl-propyl)-amine | |

CAS RN |

137048-94-3 |

Source

|

| Record name | Butyl-(3-morpholin-4-yl-propyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)

![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)